

physical and chemical properties of Ethyl 2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-(Trifluoromethyl)nicotinate**

Cat. No.: **B1313050**

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)nicotinate

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-(trifluoromethyl)nicotinate**, tailored for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, outlines a potential synthetic pathway, and discusses the compound's chemical characteristics.

Core Physical and Chemical Properties

Ethyl 2-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The presence of the trifluoromethyl group can significantly influence its chemical and biological properties.^{[2][3]}

Table 1: Physical and Chemical Properties of **Ethyl 2-(trifluoromethyl)nicotinate**

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₃ NO ₂	[4]
Molecular Weight	219.16 g/mol	[4]
CAS Number	208517-35-5	[4]
Appearance	Liquid	
Purity	≥95%	[5]
Boiling Point	235.8 ± 40.0 °C at 760 mmHg	
Flash Point	96.4 ± 27.3 °C	
Storage Conditions	Room temperature or 2-8°C under inert atmosphere	[6]
InChI Key	UNDXNPHDXSFEAE- UHFFFAOYSA-N	

Note: Quantitative data for density and refractive index for **Ethyl 2-(trifluoromethyl)nicotinate** are not readily available in published literature. However, for the structurally similar compound, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, the density is reported as 1.248 g/cm³.[\[2\]](#)[\[7\]](#) Data for the non-fluorinated parent compound, ethyl nicotinate, includes a refractive index of 1.504 n_{20/D} and a density of 1.107 g/mL at 25 °C.

Synthesis and Experimental Protocols

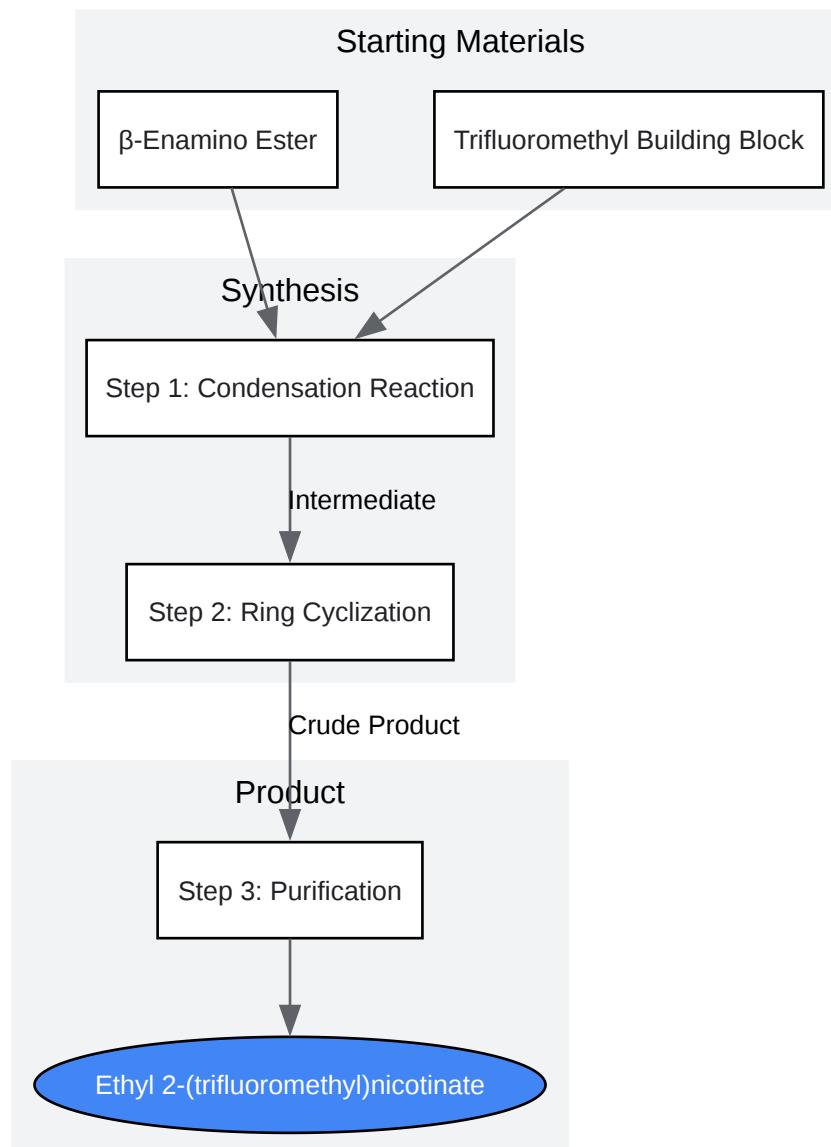
A general method for the preparation of 2-halo-alkyl nicotinic acid alkyl esters, including **Ethyl 2-(trifluoromethyl)nicotinate**, is described in patent EP1340747A1.[\[8\]](#) The synthesis involves a multi-step process, which is outlined below.

Experimental Protocol: General Synthesis of **Ethyl 2-(trifluoromethyl)nicotinate**

This protocol is based on the general methodology described in patent EP1340747A1 and may require optimization for specific laboratory conditions.

Step 1: Reaction of a β-enamino ester with a trifluoromethyl-containing building block.

- A β -enamino ester, such as ethyl 3-aminocrotonate, is reacted with a suitable trifluoromethyl-containing electrophile. The patent suggests the use of compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
- The reaction is typically carried out in an organic solvent.
- The reaction temperature and time are dependent on the specific reactants and solvent used.


Step 2: Cyclization to form the pyridine ring.

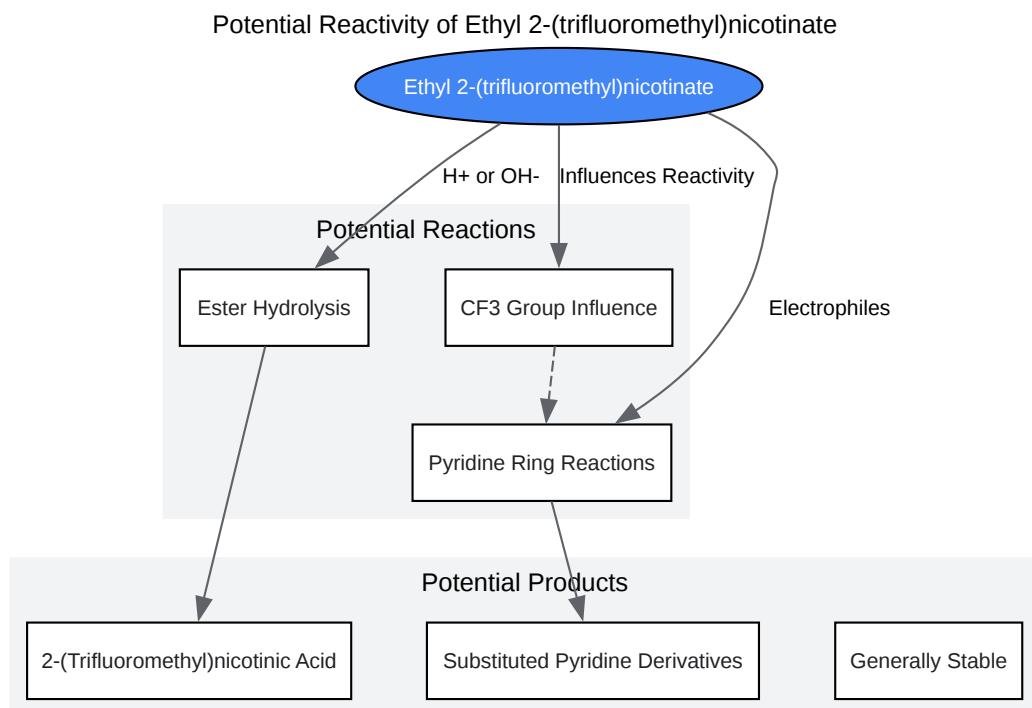
- The intermediate from Step 1 is treated with a cyclizing agent to form the substituted pyridine ring of the nicotinic acid ester.
- This step may involve heating and the use of a catalyst.

Step 3: Purification.

- The crude product is purified using standard laboratory techniques such as distillation, chromatography, or recrystallization to yield **Ethyl 2-(trifluoromethyl)nicotinate**.

General Synthetic Workflow for Ethyl 2-(trifluoromethyl)nicotinate

[Click to download full resolution via product page](#)


Caption: General Synthetic Workflow.

Chemical Reactivity and Stability

The chemical reactivity of **Ethyl 2-(trifluoromethyl)nicotinate** is dictated by its functional groups: the ethyl ester, the pyridine ring, and the trifluoromethyl group.

- **Ester Hydrolysis:** The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield 2-(trifluoromethyl)nicotinic acid.
- **Reactions of the Pyridine Ring:** The pyridine ring is generally aromatic and can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl and ester groups can deactivate the ring towards these reactions.
- **Reactivity of the Trifluoromethyl Group:** The trifluoromethyl group is generally stable but can influence the reactivity of the adjacent positions on the pyridine ring.

Information on the specific stability and degradation profile of **Ethyl 2-(trifluoromethyl)nicotinate** is not widely available. As with many organic esters, it should be protected from strong acids, strong bases, and high temperatures to prevent decomposition.

[Click to download full resolution via product page](#)

Caption: Potential Reactivity Pathways.

Biological Activity and Signaling Pathways

There is currently limited publicly available information on the specific biological activity or signaling pathway interactions of **Ethyl 2-(trifluoromethyl)nicotinate**. However, the incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.^[2] Nicotinic acid and its derivatives are known to interact with various biological targets. Therefore, it is plausible that **Ethyl 2-(trifluoromethyl)nicotinate** could be investigated

for its potential pharmacological activities. Further research is needed to elucidate any specific biological functions.

Conclusion

Ethyl 2-(trifluoromethyl)nicotinate is a chemical intermediate with potential for use in the development of new pharmaceutical and agrochemical compounds. This guide provides a summary of its known physical and chemical properties based on currently available data. Further experimental investigation is required to fully characterize this compound, including its detailed spectroscopic data, reactivity profile, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]
- 3. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. 208517-35-5 Cas No. | Ethyl 2-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]
- 6. 208517-35-5|Ethyl 2-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]
- 7. ethyl 2-methyl-6-(trifluoromethyl)nicotinate CAS#: 380355-65-7 [m.chemicalbook.com]
- 8. EP1340747A1 - Process for the preparation of 2-halogeno-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of Ethyl 2-(trifluoromethyl)nicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313050#physical-and-chemical-properties-of-ethyl-2-trifluoromethyl-nicotinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com